Cas no 1955514-20-1 ((1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol)

(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 化学的及び物理的性質
名前と識別子
-
- AKOS026706248
- {1-[(2-chloropyridin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
- (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- F1907-0194
- 1955514-20-1
- EN300-265120
- [1-[(2-chloropyridin-4-yl)methyl]triazol-4-yl]methanol
- 1H-1,2,3-Triazole-4-methanol, 1-[(2-chloro-4-pyridinyl)methyl]-
-
- インチ: 1S/C9H9ClN4O/c10-9-3-7(1-2-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2
- InChIKey: PCTCCCLJLZZUCX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CN=1)CN1C=C(CO)N=N1
計算された属性
- せいみつぶんしりょう: 224.0464886g/mol
- どういたいしつりょう: 224.0464886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 63.8Ų
じっけんとくせい
- 密度みつど: 1.47±0.1 g/cm3(Predicted)
- ふってん: 475.8±55.0 °C(Predicted)
- 酸性度係数(pKa): 12.94±0.10(Predicted)
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C112066-1g |
(1-((2-Chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
1955514-20-1 | 1g |
$ 570.00 | 2022-06-06 | ||
Life Chemicals | F1907-0194-2.5g |
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
1955514-20-1 | 95%+ | 2.5g |
$782.0 | 2023-09-07 | |
Life Chemicals | F1907-0194-10g |
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
1955514-20-1 | 95%+ | 10g |
$1642.0 | 2023-09-07 | |
Life Chemicals | F1907-0194-1g |
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
1955514-20-1 | 95%+ | 1g |
$391.0 | 2023-09-07 | |
TRC | C112066-100mg |
(1-((2-Chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
1955514-20-1 | 100mg |
$ 95.00 | 2022-06-06 | ||
Life Chemicals | F1907-0194-0.5g |
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
1955514-20-1 | 95%+ | 0.5g |
$371.0 | 2023-09-07 | |
Life Chemicals | F1907-0194-5g |
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol |
1955514-20-1 | 95%+ | 5g |
$1173.0 | 2023-09-07 | |
Enamine | EN300-265120-0.1g |
{1-[(2-chloropyridin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1955514-20-1 | 0.1g |
$640.0 | 2023-04-24 | ||
Enamine | EN300-265120-5.0g |
{1-[(2-chloropyridin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1955514-20-1 | 5g |
$2110.0 | 2023-04-24 | ||
Enamine | EN300-265120-0.25g |
{1-[(2-chloropyridin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol |
1955514-20-1 | 0.25g |
$670.0 | 2023-04-24 |
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanolに関する追加情報
Introduction to (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS No. 1955514-20-1)
(1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, with the CAS number 1955514-20-1, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a chloropyridine moiety and a triazole ring makes it a versatile intermediate for synthesizing various bioactive molecules.
The compound's structure consists of a methyl group attached to a triazole ring, which is further linked to a 2-chloropyridin-4-yl group. This particular arrangement of functional groups enhances its reactivity and makes it a valuable building block in organic synthesis. The chloropyridine part introduces electrophilic centers that can participate in various chemical reactions, while the triazole ring provides stability and can serve as a scaffold for further functionalization.
In recent years, there has been growing interest in the development of novel compounds with triazole moieties due to their broad spectrum of biological activities. Triazoles have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a chloropyridine group into the triazole framework enhances these properties by introducing additional interaction points with biological targets.
The synthesis of (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves multi-step organic reactions that require careful optimization. The process typically starts with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent functionalization steps involve the introduction of the methyl group and the 2-chloropyridin-4-yl moiety. These steps require precise control over reaction conditions to ensure high yield and purity.
The compound's potential applications in pharmaceuticals have been explored in several recent studies. For instance, researchers have investigated its use as a precursor in the synthesis of kinase inhibitors. Kinase inhibitors are a class of drugs that target enzymes involved in cell signaling pathways, making them effective against various diseases, including cancer. The presence of both the chloropyridine and triazole groups in this compound makes it an attractive candidate for further development.
In addition to its role in kinase inhibitor synthesis, (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential antimicrobial properties. The combination of the chloropyridine and triazole moieties can interact with bacterial cell walls and membranes, disrupting essential biological processes. Preliminary studies have shown promising results in reducing bacterial growth, suggesting its potential as an antimicrobial agent.
The compound's structural features also make it suitable for use as a ligand in coordination chemistry. The nitrogen atoms in the triazole ring can act as coordination sites for metal ions, forming stable complexes. These metal complexes have been explored for their catalytic properties and their ability to interact with biological molecules. The presence of the methyl group provides additional flexibility in designing these complexes.
The pharmaceutical industry continues to invest in research aimed at discovering new therapeutic agents. Compounds like (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, with their unique structural features and potential biological activities, are valuable assets in this pursuit. The ongoing studies highlight the importance of interdisciplinary collaboration between organic chemists, pharmacologists, and biochemists in developing innovative drug candidates.
The future prospects for this compound are promising. Further research is needed to fully elucidate its mechanism of action and to optimize its synthetic pathways. Additionally, exploring its interactions with various biological targets will provide insights into its potential therapeutic applications. As our understanding of molecular interactions grows, compounds like this are expected to play a crucial role in the development of new drugs.
In conclusion, (1-((2-chloropyridin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol (CAS No.1955514-20-1)) represents a significant advancement in pharmaceutical chemistry. Its unique structure and potential applications make it a valuable compound for further research and development. As scientific understanding progresses, this compound is poised to contribute significantly to the discovery and development of new therapeutic agents.
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